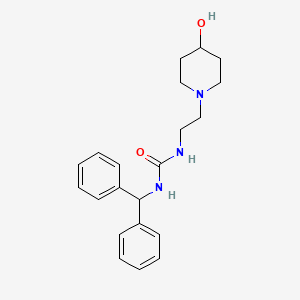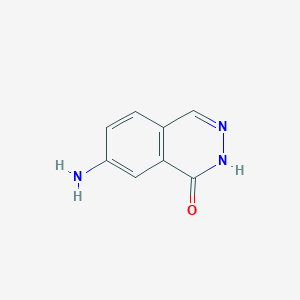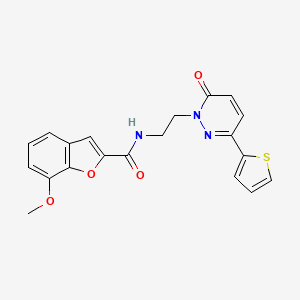
2,8-Dichloro-7-methoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dichloro-7-methoxyquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2O. It has a molecular weight of 229.06 . The compound is pale-yellow to yellow-brown in solid form .
Molecular Structure Analysis
The InChI code for 2,8-Dichloro-7-methoxyquinoxaline is1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
2,8-Dichloro-7-methoxyquinoxaline is a pale-yellow to yellow-brown solid . It has a molecular weight of 229.06 .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent Discovery
2,8-Dichloro-7-methoxyquinoxaline derivatives have shown potential as antitubercular agents. A study by Srinivasarao et al. (2020) synthesized and evaluated a series of novel quinoxaline derivatives for their in vitro antitubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to significant activity, highlighting their potential in antitubercular drug development Srinivasarao et al., 2020.
Metalation Study
Research by Turck et al. (1993) explored the metalation of 2-chloro and 2-methoxyquinoxaline, which relates to the chemical properties and reactions of 2,8-Dichloro-7-methoxyquinoxaline. This study contributed to the understanding of the lithiation process in such compounds, useful in various chemical syntheses Turck et al., 1993.
Anticancer Lead Development
A compound closely related to 2,8-Dichloro-7-methoxyquinoxaline, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was identified as an anticancer lead by Cui et al. (2017). It exhibited high antiproliferative activity and disrupted tumor vasculature, indicating the potential of quinoxaline derivatives in cancer therapy Cui et al., 2017.
Thin Film Transistor Applications
In the field of electronics, chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, including 2,8-dichloro derivatives, were synthesized and studied by Yang et al. (2015). These compounds were found to function as n-type semiconductors in organic thin film transistors, demonstrating the versatility of quinoxaline derivatives in electronic applications Yang et al., 2015.
Eigenschaften
IUPAC Name |
2,8-dichloro-7-methoxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRPLDCTXPBCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC(=CN=C2C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)



![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)

![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)

